molecular formula C19H16O4 B5801392 4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one

4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one

Cat. No. B5801392
M. Wt: 308.3 g/mol
InChI Key: HPQGJTSZLNCWQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one, also known as DMEP, is a synthetic compound that belongs to the family of coumarin derivatives. It has attracted attention from the scientific community due to its potential applications in various fields, such as medicine and agriculture. In

Scientific Research Applications

4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one has been studied extensively for its potential applications in medicine, particularly in the treatment of cancer. Studies have shown that 4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one exhibits anti-tumor activity by inducing apoptosis in cancer cells and inhibiting angiogenesis. It has also been found to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory diseases.
In addition to its medical applications, 4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one has also been investigated for its potential use in agriculture. It has been found to have insecticidal and antifungal properties, which make it a potential alternative to traditional pesticides.

Mechanism of Action

The mechanism of action of 4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways that are involved in cancer progression and inflammation. 4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in tumor invasion and metastasis. It also inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one has been found to have several biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells by activating the caspase cascade and increasing the expression of pro-apoptotic proteins. It also inhibits the proliferation of cancer cells by arresting the cell cycle at the G1 phase.
In addition to its anti-tumor effects, 4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one has also been found to have anti-inflammatory and antioxidant properties. It inhibits the production of pro-inflammatory cytokines and reduces the activity of reactive oxygen species, which are implicated in the pathogenesis of several inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one in lab experiments is its high potency and specificity. It has been found to exhibit strong anti-tumor and anti-inflammatory effects at relatively low concentrations. However, one of the limitations of using 4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one. One area of research is the development of novel drug delivery systems that can improve the solubility and bioavailability of 4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one. Another area of research is the investigation of the potential synergistic effects of 4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one with other anti-cancer and anti-inflammatory agents.
Conclusion:
In conclusion, 4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is a synthetic compound that has potential applications in medicine and agriculture. It exhibits anti-tumor, anti-inflammatory, and antioxidant properties, and has been found to inhibit several key enzymes and signaling pathways that are involved in cancer progression and inflammation. While there are limitations to using 4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one in lab experiments, there are several future directions for research that could lead to the development of new therapies for cancer and inflammatory diseases.

Synthesis Methods

4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one can be synthesized through a multistep process that involves the reaction of 4-methylcoumarin with 2-phenylacetic acid, followed by the addition of acetic anhydride and potassium carbonate. The resulting intermediate is then treated with dimethyl sulfate and potassium hydroxide to yield 4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one. The purity of the compound can be improved through recrystallization using a suitable solvent.

properties

IUPAC Name

4,8-dimethyl-7-phenacyloxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4/c1-12-10-18(21)23-19-13(2)17(9-8-15(12)19)22-11-16(20)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQGJTSZLNCWQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one

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